4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C18H13BrN2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Bromobenzylthio Group: This step involves the nucleophilic substitution reaction where a bromobenzylthiol is introduced to the pyrazolo[1,5-a]pyrazine core.
Phenyl Substitution: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromobenzylthio group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylthio group and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
- 4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
- 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromobenzylthio group and the phenyl group on the pyrazolo[1,5-a]pyrazine core provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTBEJSQGDBXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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